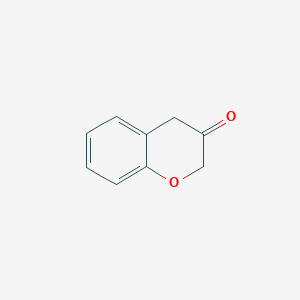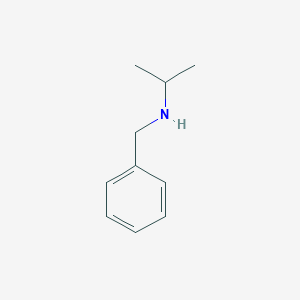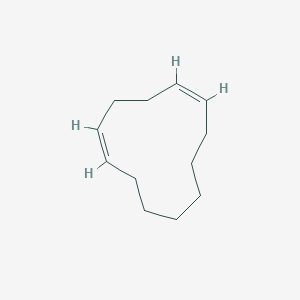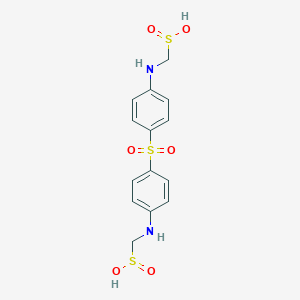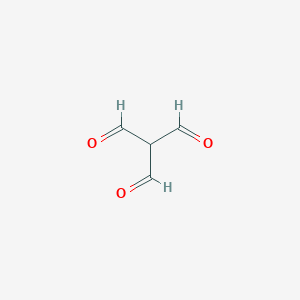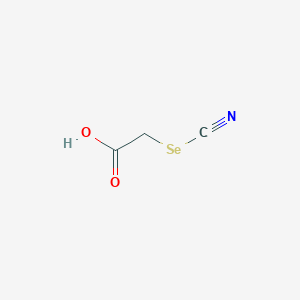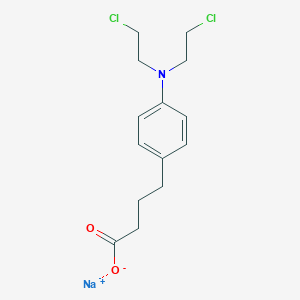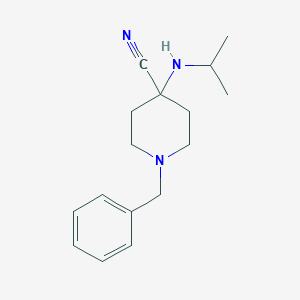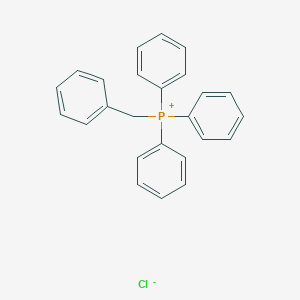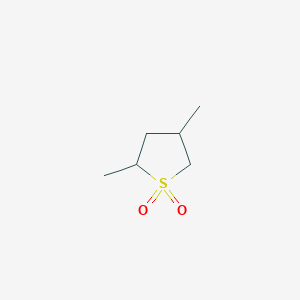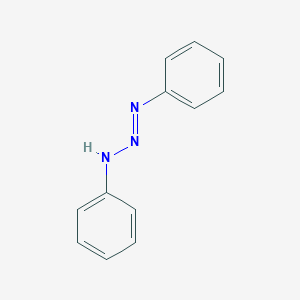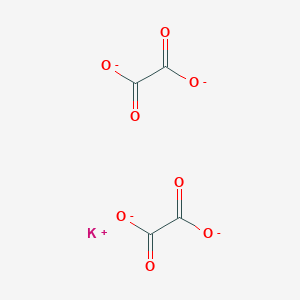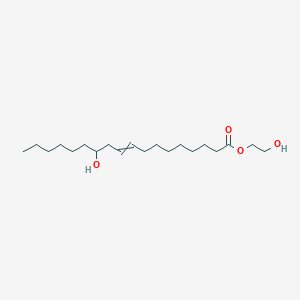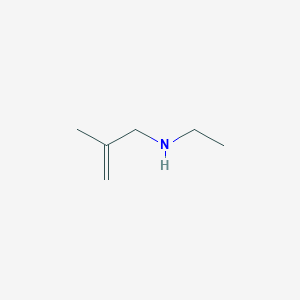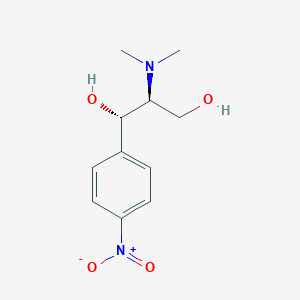
(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
Vue d'ensemble
Description
(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol, commonly known as DNPA, is a chiral compound that has been used in various scientific research applications. DNPA is a derivative of tyrosine and has been synthesized using different methods.
Applications De Recherche Scientifique
Resolution Agent in Industrial Production : The enantiomers of a similar compound, threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol, have been effective in resolving trans-chrysanthemic acid on an industrial scale. These enantiomers do not interact with the enantiomers of cis-ChA and are used in stoichiometric amounts. They are low cost, non-toxic, and can be recovered and reused without loss of chiral integrity (Rosini et al., 2007).
Synthesis of Dendritic Melamines : The compound has been used as a peripheral unit in the synthesis of di- and trimeric G-1 trispiro-dendritic melamines. These compounds were synthesized using a chemoselective amination process (Moldovan et al., 2015).
Catalyst in Alkynylation of Aldehydes : A chiral amino alcohol-based ligand derived from the compound was developed for asymmetric alkynylation of aldehydes, yielding propargylic alcohols with high enantiomeric excess (Jiang et al., 2002).
Electrosynthesis of Nitroso Compounds : Derivatives of the compound have been used in the electrosynthesis of nitroso compounds, where they showed good yields in a “redox” flow cell equipped with two consecutive porous electrodes (Cristea et al., 2005).
Phosphorylation of Unprotected Nucleosides : The compound 2-(N, N-dimethylamino)-4-nitrophenyl phosphate, derived from it, selectively phosphorylated primary hydroxyl groups in nucleosides, yielding nucleoside 5'-phosphates in satisfactory yields (Taguchi & Mushika, 1975).
Synthesis of Selectively Protected Diamino-1,3-dioxanes and Tripodands : The compound was used in the synthesis of diamino-1,3-dioxanes and tripodands, which involved non-epimerizable cycloacetalization and N-functionalization (Nagy et al., 2015).
Synthesis of Tryptophan Precursor : A related compound, 2-(2-nitrophenyl)-1,3-propanediol, was converted into 2-(2-nitrophenyl)propenal, which was further transformed to yield a potent tryptophan precursor and indole derivatives (Tanaka et al., 1989).
Propriétés
IUPAC Name |
(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-12(2)10(7-14)11(15)8-3-5-9(6-4-8)13(16)17/h3-6,10-11,14-15H,7H2,1-2H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFXOUSFZMOKOH-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190896 | |
| Record name | (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol | |
CAS RN |
18867-44-2 | |
| Record name | (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18867-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



